

A Technical Guide to the Discovery of Radium

by Marie and Pierre Curie

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Compound of Interest

Compound Name: **Radium**

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This document provides a detailed technical overview of the pivotal experiments and methodologies employed by Marie and Pierre Curie in the discovery and isolation of **radium**. It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational principles of radiochemistry and the rigorous process of elemental discovery.

Introduction: The Dawn of Radioactivity

The path to discovering **radium** began with Henri Becquerel's 1896 finding that uranium salts spontaneously emitted a new form of penetrating radiation, initially termed "uranium rays".[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) This phenomenon, distinct from the then-recently discovered X-rays, prompted Marie Curie to select it as the subject for her doctoral thesis.[\[5\]](#)[\[6\]](#) Her initial systematic investigation sought to determine if other elements exhibited this property. Using a highly sensitive and precise electrometer developed by her husband Pierre and his brother Jacques, she began a quantitative analysis of the radiation from various elements and minerals.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Her preliminary research yielded two critical insights. First, she discovered that the element thorium also emitted these rays, indicating the phenomenon was not exclusive to uranium.[\[5\]](#)[\[6\]](#) [\[11\]](#) Second, she observed that the intensity of the radiation from uranium compounds was directly proportional to the amount of uranium present, regardless of the chemical or physical state of the compound.[\[5\]](#)[\[9\]](#)[\[11\]](#) This led her to the groundbreaking hypothesis that the emission of these rays was not a result of a molecular interaction but was a fundamental property of the atom itself.[\[5\]](#)

The Anomaly: A Hypothesis for a New Element

During her systematic survey of various substances, Marie Curie made a crucial observation: certain uranium-rich minerals, specifically pitchblende and chalcolite (torbernite), were significantly more radioactive than pure uranium.[\[5\]](#)[\[12\]](#) Her electrometer measurements showed pitchblende was four to five times more active than its uranium content could explain.[\[5\]](#)[\[6\]](#) This anomaly led her to hypothesize that these minerals must contain one or more unknown elements that were far more radioactive than uranium.[\[5\]](#)[\[12\]](#)

Substance	Observed Radioactivity (Relative to Uranium)
Metallic Uranium	1x
Chalcolite (Torbernite)	2x
Pitchblende	4x - 5x

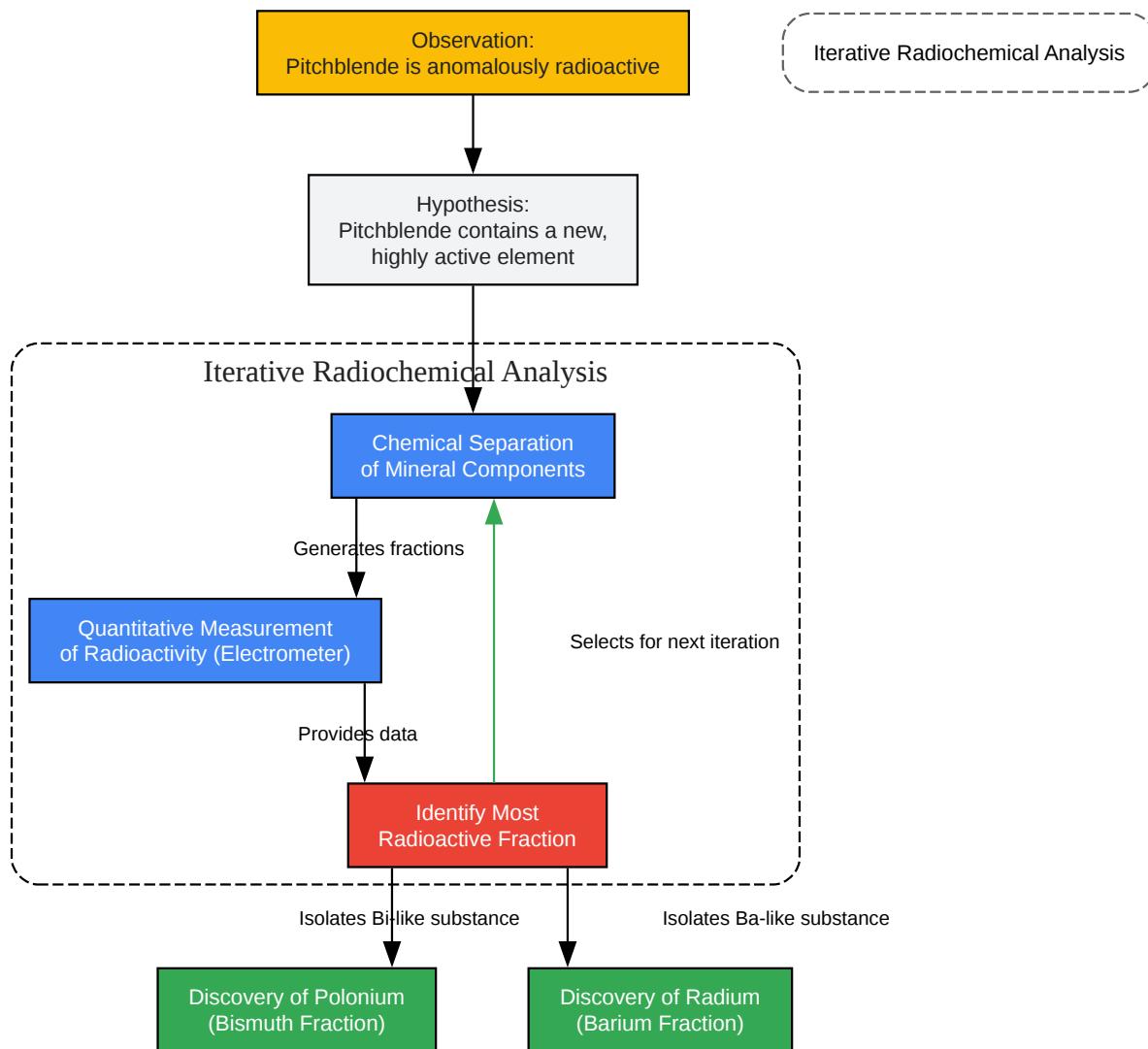
This quantitative discrepancy was the driving force behind the Curies' subsequent research. Pierre, intrigued by the implications of Marie's findings, set aside his own research to join her in the quest to isolate this hypothetical new element.[\[8\]](#)[\[12\]](#)

Methodological Innovation: The Birth of Radiochemistry

The Curies developed a novel methodology for chemical analysis that became the foundation of radiochemistry. They would first subject the pitchblende to standard chemical separation techniques, dividing its constituent elements into different groups.[\[8\]](#) The innovation was to then use their electrometer to measure the radioactivity of each separated fraction.[\[8\]](#)[\[13\]](#)[\[14\]](#) The most radioactive fractions were then subjected to further chemical separations. This iterative process allowed them to trace the path of the unknown radioactive substance through the complex mineral matrix.

Using this method, they first identified a highly radioactive substance that shared chemical properties with bismuth, which they named Polonium in July 1898.[\[5\]](#)[\[12\]](#)[\[15\]](#) Continuing their work, they identified a second, even more intensely radioactive substance that was chemically similar to barium.[\[5\]](#)[\[13\]](#)[\[15\]](#) Spectroscopic analysis of this fraction by Eugène-Anatole Demarçay revealed new spectral lines not attributable to any known element, providing strong

evidence for their second discovery, which they announced in December 1898 and named **Radium**.[\[13\]](#)[\[16\]](#)[\[17\]](#)



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Logical workflow for the discovery of new radioactive elements.

Experimental Protocol: Isolation of Radium Chloride

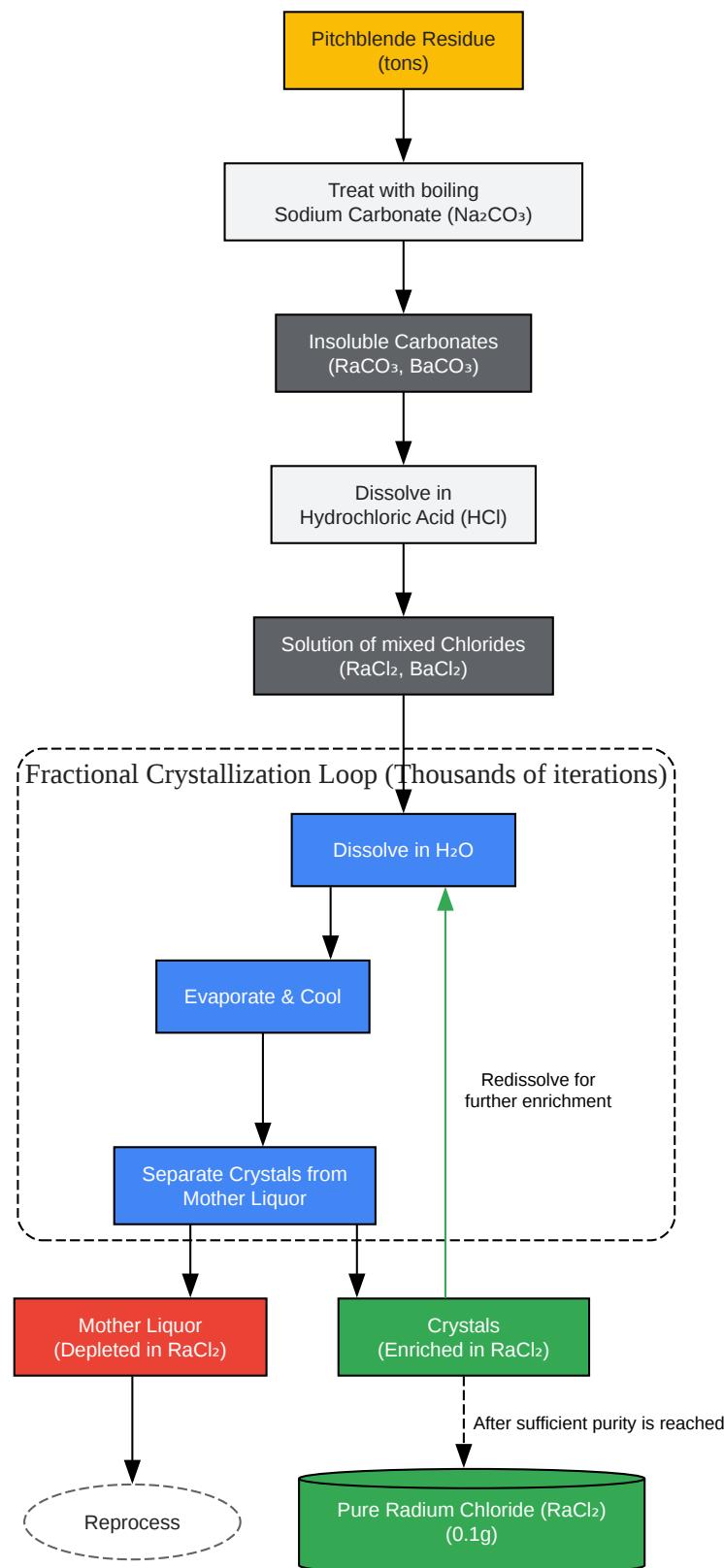
To prove conclusively that **radium** was a new element, the Curies undertook the arduous task of isolating it in a pure form to determine its atomic weight.[5][18] This required processing several tons of pitchblende residue, the waste material left after uranium had been extracted by a factory in Joachimsthal, Bohemia.[5][18][19][20]

Methodology for Extraction and Purification:

- Initial Treatment of Residue: The pitchblende residue, primarily containing sulfates of lead and lime, was first treated with a concentrated, boiling sodium carbonate solution. This converted the insoluble sulfates of **radium** and barium into carbonates.[13][20]
- Conversion to Chlorides: The resulting carbonate mixture was then washed and treated with hydrochloric acid, which dissolved the carbonates and converted them into soluble chlorides (RaCl_2 and BaCl_2).[13]
- Fractional Crystallization: The core of the purification process was fractional crystallization, which exploits the lower solubility of **radium** chloride compared to barium chloride in water. [5][15][19][21]
 - The mixed chloride solution was dissolved in water and boiled down to saturation.
 - As the solution cooled, crystals formed. These initial crystals were richer in the less-soluble **radium** chloride.
 - The crystals were separated from the remaining liquid (the mother liquor).
 - This process was repeated thousands of times in a cascade fashion.[15][19] The crystals from one step were redissolved and recrystallized to achieve an even higher concentration of **radium**, while the mother liquors were also reprocessed to recover any remaining **radium**.
- Process Monitoring: The enrichment of **radium** in the successive crystal fractions was monitored by two methods:
 - Spectroscopy: Comparing the intensity of the characteristic spectral lines of **radium** against those of barium.[16]

- Radioactivity Measurement: Quantifying the activity of each fraction with the electrometer.
[\[13\]](#)

After years of relentless labor, by 1902, the Curies had successfully produced approximately 0.1 grams of highly purified **radium** chloride from over a ton of pitchblende residue.[\[5\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)*Workflow for the chemical extraction and purification of **radium chloride**.*

Quantitative Confirmation: Determination of Atomic Weight

The final proof of **radium**'s elemental nature was the determination of its atomic weight. Marie Curie performed this delicate analysis by gravimetric determination.

Experimental Protocol:

- A precisely weighed sample of anhydrous **radium** chloride (RaCl_2) was dissolved in water. [16]
- An excess of silver nitrate (AgNO_3) solution was added, causing the complete precipitation of the chloride ions as silver chloride (AgCl) according to the reaction: $\text{RaCl}_2 + 2\text{AgNO}_3 \rightarrow 2\text{AgCl} (\text{s}) + \text{Ra}(\text{NO}_3)_2$. [16][22]
- The precipitated silver chloride was meticulously collected by filtration, dried, and weighed. [16]
- Knowing the masses of the initial RaCl_2 and the final AgCl , and the atomic weights of silver (107.8) and chlorine (35.4), the atomic weight of **radium** could be calculated. [16][22]

Marie Curie performed this experiment first in 1902 and again with greater precision and a larger sample in 1907. [16] The progression of the measured atomic weight of the mixed barium-**radium** salt as purification advanced also provided clear evidence of the isolation of a much heavier element.

Progression of Atomic Weight During Purification [11]

Measured Atomic Weight of Ba/Ra Sample

~138 (approaching Barium's atomic weight)

146

174

225

| Quantitative Data from Atomic Weight Determinations | | :--- | :--- | :--- | :--- | :--- | | Experiment Year | Mass of RaCl_2 (g) | Mass of AgCl (g) | Calculated Atomic Weight (Ra) | Published Value | | 1902[6][18][22] | 0.09192 | 0.08890 | ~225 | 225 | | 1907 (from 0.4g stock)[16] | - | - | Trial 1: 226.35 | 226.2 (Average) | | | - | | Trial 2: 226.04 | | | - | - | Trial 3: 226.15 | |

The 1907 results, with an average value of 226.18, definitively established **radium**'s atomic weight and its place in the periodic table as the next alkaline earth metal after barium.[16] This work completed the discovery and cemented the existence of this remarkable new element.

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